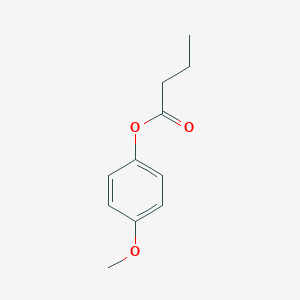

(4-methoxyphenyl) butanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14617-95-9 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(4-methoxyphenyl) butanoate |

InChI |

InChI=1S/C11H14O3/c1-3-4-11(12)14-10-7-5-9(13-2)6-8-10/h5-8H,3-4H2,1-2H3 |

InChI Key |

NMHGWSBHBWGJNC-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OC1=CC=C(C=C1)OC |

Canonical SMILES |

CCCC(=O)OC1=CC=C(C=C1)OC |

Other CAS No. |

14617-95-9 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxyphenyl Butanoate

Classical Esterification Protocols for Aryl Esters

Traditional methods for ester synthesis remain fundamental in organic chemistry due to their reliability and the accessibility of starting materials. For (4-methoxyphenyl) butanoate, these protocols primarily involve the direct reaction of a carboxylic acid or its activated derivative with 4-methoxyphenol (B1676288).

Fischer Esterification utilizing Butanoic Acid and 4-Methoxyphenol

The Fischer-Speier esterification is a cornerstone of ester synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.orgstudy.com In the synthesis of this compound, this involves the direct condensation of butanoic acid and 4-methoxyphenol.

The reaction mechanism is initiated by the protonation of the carbonyl oxygen of butanoic acid by a strong acid catalyst, which enhances its electrophilicity. masterorganicchemistry.com The hydroxyl group of 4-methoxyphenol then performs a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product, this compound. masterorganicchemistry.com

Because the Fischer esterification is a reversible equilibrium process, specific conditions are employed to drive the reaction toward the product side. athabascau.caoperachem.com Common strategies include using an excess of one reactant or removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus. operachem.com

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Butanoic Acid, 4-Methoxyphenol | Starting materials for the ester. |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | Protonates the carbonyl group to activate the carboxylic acid. organic-chemistry.orgoperachem.com |

| Solvent | Toluene (B28343), or excess alcohol reactant | Provides a medium for the reaction; Toluene allows for azeotropic removal of water. operachem.com |

| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. operachem.com |

| Equilibrium Shift | Removal of water (e.g., Dean-Stark trap) or use of excess alcohol | Drives the equilibrium towards the formation of the ester product according to Le Châtelier's Principle. athabascau.ca |

Esterification via Acyl Chloride Intermediates

An alternative and often more reactive approach to esterification involves the use of an acyl chloride intermediate. This two-step process begins with the conversion of the carboxylic acid into a more reactive acyl chloride, which is then reacted with the phenol (B47542).

First, butanoic acid is converted to butanoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). libretexts.org The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. libretexts.org

In the second step, the highly electrophilic butanoyl chloride reacts readily with 4-methoxyphenol to form this compound. This acylation reaction is typically carried out in the presence of a weak base, such as pyridine (B92270), which serves to neutralize the HCl byproduct generated during the reaction. organic-chemistry.org This method avoids the equilibrium limitations of Fischer esterification and generally proceeds under milder conditions and with higher yields.

| Step | Reagents | Purpose |

|---|---|---|

| 1. Acyl Chloride Formation | Butanoic Acid, Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) | Converts the less reactive carboxylic acid into a highly reactive acyl chloride. libretexts.orgorganic-chemistry.org |

| 2. Esterification | Butanoyl Chloride, 4-Methoxyphenol, Pyridine (or other non-nucleophilic base) | Acylation of the phenol; the base neutralizes the HCl byproduct. organic-chemistry.org |

Advanced Metal-Catalyzed Coupling Strategies

Modern synthetic chemistry has seen the development of powerful metal-catalyzed reactions for bond formation. For aryl esters, nickel-catalyzed cross-coupling reactions have emerged as a versatile and efficient alternative to classical methods.

Nickel-Catalyzed Cross-Electrophile Coupling (XEC) for Aryl Butanoates

Nickel-catalyzed cross-electrophile coupling (XEC) is an increasingly important strategy that allows for the direct coupling of two different electrophiles, avoiding the need for pre-formed and often sensitive organometallic nucleophiles. wisc.eduescholarship.org In the context of synthesizing aryl butanoates, this would typically involve the coupling of an aryl electrophile (derived from 4-methoxyphenol, such as an aryl triflate) and an alkyl electrophile. nih.gov

The general catalytic cycle involves the reduction of a Ni(II) precatalyst to a highly reactive Ni(0) species by a stoichiometric reductant (e.g., zinc or manganese powder). nih.gov This Ni(0) complex then reacts with the aryl electrophile via oxidative addition to form an arylnickel(II) intermediate. Concurrently, the alkyl electrophile is converted into an alkyl radical. orgsyn.org This radical is then captured by the arylnickel(II) species to generate a transient Ni(III) intermediate, which undergoes rapid reductive elimination to form the desired C(sp²)–C(sp³) bond of the product and regenerate a Ni(I) species that continues the catalytic cycle. orgsyn.org

Optimization of Catalyst Systems and Ligand Design for XEC

The success of nickel-catalyzed XEC reactions is highly dependent on the careful design and selection of the ligand coordinating to the nickel center. dicp.ac.cn The ligand plays a crucial role in modulating the reactivity, stability, and selectivity of the nickel catalyst throughout the catalytic cycle. escholarship.org

Nitrogen-based ligands, such as bipyridine and terpyridine derivatives, have proven to be particularly effective in many XEC reactions. nih.govchemrxiv.org For instance, 4,4'-dimethoxy-2,2'-bipyridine (B102126) (dmbpy) is a commonly used ligand that can stabilize the nickel species involved in the catalytic cycle. nih.gov However, for more challenging couplings, extensive ligand screening is often necessary to identify optimal structures that can improve yields and minimize side reactions like homocoupling. nih.govchemrxiv.org The development of new ligand families, including spirocyclic pyrrolidine (B122466) oxazolines (SPDO) and pyridine-2,6-bis(N-cyanocarboxamidine) (PyBCamCN), has expanded the scope and efficiency of these transformations. nih.govchinesechemsoc.org

| Ligand Class | Example | Key Features |

|---|---|---|

| Bipyridines | 4,4'-Dimethoxy-2,2'-bipyridine (dmbpy) | Commonly used, provides good stability to the Ni catalyst. nih.gov |

| Terpyridines | Terpyridine | Tridentate ligand used for coupling heteroaryl chlorides with aryl bromides. nih.govchemrxiv.org |

| Bis(oxazolines) | Chiral Bis(oxazoline) (BiOX) | Used in asymmetric couplings to control enantioselectivity. chemrxiv.orgacs.org |

| Phosphines | DPEphos, dppbz | Effective for C-S cross-coupling and can be adapted for sterically hindered substrates. chemrxiv.orgchemrxiv.org |

| Spiro Ligands | Spiro-bidentate-pyox | Used for coupling aryl bromides with cyclic secondary alkyl bromides. rsc.org |

Investigations into Enantioselective XEC Approaches

A significant frontier in XEC is the development of enantioselective variants, which allow for the construction of stereogenic centers with high levels of control. nih.gov While this compound itself is achiral, the principles of enantioselective XEC are highly relevant for the synthesis of a wide range of structurally related chiral aryl esters, such as those with stereocenters at the α- or β-position of the butanoate chain.

Enantioselective XEC reactions are achieved by employing a chiral ligand that coordinates to the nickel catalyst. chemrxiv.org This chiral environment influences the key bond-forming steps of the catalytic cycle, enabling the selective formation of one enantiomer of the product over the other. chinesechemsoc.org Chiral bis(oxazoline) (BiOX) and spirocyclic pyrrolidine oxazoline (B21484) (SPDO) ligands have been successfully utilized in nickel-catalyzed asymmetric reductive cross-couplings to produce α-aryl esters and axially chiral biaryls with high enantioselectivity. chinesechemsoc.orgchemrxiv.org These methods represent a powerful tool for accessing enantioenriched molecules that are valuable in pharmaceutical and materials science. nih.gov The ongoing development in this area promises more efficient and selective pathways for complex chiral molecules. chinesechemsoc.org

Palladium-Catalyzed Methodologies Applicable to Aryl Ester Synthesis

The synthesis of aryl esters, including this compound, can be effectively achieved through palladium-catalyzed reactions. These methods offer a powerful alternative to traditional esterification, particularly for coupling carboxylic acids with aryl halides or their equivalents. A prominent approach involves the carbonylation of aryl halides. researchgate.net In this type of reaction, carbon monoxide is inserted into an aryl-palladium bond, followed by reaction with an alcohol or phenol to yield the corresponding ester.

Historically, these reactions required the direct use of toxic and flammable carbon monoxide gas. researchgate.net However, recent advancements have introduced the use of CO surrogates, making the process safer and more accessible. Aryl formates, for instance, can serve as efficient sources of carbon monoxide in the palladium-catalyzed esterification of aryl halides, allowing the reaction to proceed at ambient pressure without the need for an external CO supply. rsc.orgnih.gov This in-situ generation of CO simplifies the experimental setup and enhances the safety of the procedure.

A typical catalytic cycle for palladium-catalyzed carbonylation begins with the oxidative addition of an aryl halide (like 4-methoxybromobenzene) to a Pd(0) species, forming an arylpalladium(II) complex. This is followed by the insertion of carbon monoxide into the aryl-palladium bond to create an aroylpalladium(II) intermediate. Finally, reductive elimination with an alcohol or phenol (in this context, butanol or a butanoate precursor) would yield the desired aryl ester and regenerate the Pd(0) catalyst. organic-chemistry.org The choice of ligands, such as phosphines, is crucial for the efficiency of these catalytic systems, as they influence both the oxidative addition and reductive elimination steps. organic-chemistry.orgacs.org For example, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly accelerate the reaction rates for the α-arylation of esters. organic-chemistry.org

Recent developments have further expanded the scope of these reactions. One such advancement is the palladium-catalyzed synthesis of esters from arenes via C-H thianthrenation, which allows for the direct functionalization of C-H bonds to form aryl-sulfur salts that can then be carbonylated. acs.orgnih.gov Another innovative approach is the palladium-catalyzed esterification of carboxylic acids directly with aryl iodides, a process accelerated by specific N-heterocyclic carbene ligands. nih.govnagoya-u.ac.jp

The table below summarizes key aspects of palladium-catalyzed methodologies applicable to the synthesis of aryl esters like this compound.

| Methodology | Aryl Source | Carbonyl Source | Key Features | Reference |

| Carbonylation | Aryl Halides | Carbon Monoxide (gas) | Traditional method, high yields, requires handling of toxic gas. | researchgate.net |

| Carbonylation with CO Surrogate | Aryl Halides, Aryl Fluorosulfates | Aryl Formates | Safer alternative, ambient pressure, good functional group tolerance. | rsc.orgnih.govorganic-chemistry.orgnih.govmdpi.com |

| C-H Functionalization | Arenes (via thianthrenation) | Phenol Formate | Direct use of arenes, avoids pre-functionalized starting materials. | acs.orgnih.gov |

| Direct Esterification | Aryl Iodides | Carboxylic Acids | Direct coupling of acids and aryl iodides, accelerated by specific ligands. | nih.govnagoya-u.ac.jp |

Cobalt-Catalyzed Asymmetric Hydrogenation Relevant to Butanoate Derivatives

Cobalt-catalyzed asymmetric hydrogenation has emerged as a cost-effective and efficient method for the synthesis of chiral molecules, including butanoate derivatives. This approach is particularly relevant for the preparation of enantiomerically enriched this compound precursors, such as chiral butanols or butenoic acids, which can then be esterified. The use of earth-abundant cobalt offers a significant advantage over noble metal catalysts like rhodium, ruthenium, and iridium. nsf.govnih.gov

The focus of cobalt-catalyzed asymmetric hydrogenation has often been on α,β-unsaturated carboxylic acids and their esters. nsf.govnih.gov These reactions typically employ a chiral cobalt catalyst, often featuring a diphosphine ligand, to achieve high enantioselectivity. researchgate.net The process involves the activation of molecular hydrogen by a cobalt complex and the subsequent stereoselective transfer of hydrogen atoms to the carbon-carbon double bond of the substrate.

For instance, the asymmetric hydrogenation of an appropriate α,β-unsaturated precursor could lead to a chiral butanoate derivative. The mechanism is believed to involve the homolytic cleavage of H₂ by a Co(0) species, a pathway distinct from the heterolytic cleavage often observed with ruthenium and nickel catalysts. nsf.govnih.gov Deuterium labeling studies have supported this mechanistic hypothesis, showing a cis-addition of hydrogen across the double bond. nsf.gov

The reaction conditions, including the choice of solvent and additives, can significantly influence both the conversion and the enantiomeric excess (ee). Protic solvents like methanol (B129727) and isopropanol (B130326) have been found to be optimal in many cases. nsf.govnih.gov The versatility of this methodology is demonstrated by its successful application to a wide range of substrates, including di-, tri-, and tetrasubstituted acrylic acid derivatives. nsf.gov

The following table presents representative data on cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids, illustrating the potential of this method for producing chiral precursors for butanoate derivatives.

| Substrate | Catalyst System | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| (E)-2,3-diphenylacrylic acid | Co(acac)₂ / (S,S)-Ph-BPE / Zn | iPrOH | 99 | 97 | researchgate.net |

| α-aryl cinnamic acid derivatives | Chiral cobalt catalyst with diphosphine ligand | - | up to 1860 TON | up to >99 | nih.govresearchgate.net |

| α-alkyl cinnamic acid derivatives | Chiral cobalt catalyst with diphosphine ligand | - | - | up to >99 | nih.gov |

| Dehydro-α-amino acid derivatives | (R,R)-(PhBPE)Co(COD) | - | High | High | nsf.gov |

Biocatalytic Synthesis and Enantioselective Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of this compound and its analogs. Enzymes, particularly lipases, operate under mild conditions and can exhibit high levels of chemo-, regio-, and enantioselectivity, which is often difficult to achieve with traditional chemical methods. nih.gov

Lipase-Catalyzed Esterification and Transesterification in Solvent-Free Systems

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are widely used for the synthesis of esters due to their broad substrate specificity and stability in organic media. The synthesis of this compound can be achieved through the direct esterification of 4-methoxyphenol with butanoic acid or through transesterification using a butanoate ester as the acyl donor.

Performing these reactions in solvent-free systems is particularly advantageous from an environmental and economic perspective. mdpi.com In such systems, one of the reactants, typically the one in excess, can act as the solvent, reducing waste and simplifying downstream processing. rsc.org The absence of organic solvents also minimizes potential enzyme denaturation and can lead to higher reaction rates. However, the molar ratio of the reactants becomes a critical parameter, as it influences the reaction medium's polarity and the thermodynamic equilibrium. rsc.org

The catalytic mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate at the serine residue in the enzyme's active site, followed by a nucleophilic attack from the alcohol (4-methoxyphenol) to release the ester product. nih.gov The removal of water, a byproduct of esterification, is crucial to shift the equilibrium towards ester synthesis and achieve high yields. This can be accomplished by various means, such as conducting the reaction under vacuum or using molecular sieves.

Strategies for Enzyme Immobilization and Their Catalytic Impact

To enhance their stability, reusability, and ease of separation from the reaction mixture, lipases are often immobilized on solid supports. mdpi.comdatainsightsmarket.com Immobilization can prevent enzyme aggregation and may lead to improved catalytic activity and stability compared to the free enzyme. mdpi.com Common immobilization techniques include adsorption, covalent attachment, entrapment, and cross-linking. mdpi.com

The choice of support material can significantly impact the enzyme's performance. Hydrophobic supports are often preferred for lipase (B570770) immobilization as they can induce a conformational change that opens the active site, a phenomenon known as interfacial activation. mdpi.com The physical properties of the support, such as surface area, particle size, and porosity, also play a crucial role. mdpi.com For example, sol-gel entrapped lipases have shown high efficiency in esterification reactions due to a combination of crowding, confinement, and diffusional effects. nih.gov

The table below summarizes different immobilization strategies and their effects on lipase performance in ester synthesis.

| Immobilization Method | Support Material | Enzyme Source | Key Advantages | Reference |

| Adsorption | Octyl-silica | Pseudomonas fluorescens | High operational stability, comparable to commercial preparations. | mdpi.com |

| Covalent Attachment | Various | Various | Strong enzyme-support interaction, reduced leaching. | mdpi.com |

| Entrapment | Sol-gel matrix | Pseudomonas sp. | Enhanced thermal stability, overcomes diffusion limitations. | nih.gov |

| Cross-Linking (CLECs) | Celite | Pseudomonas sp. | High catalytic activity of purified enzyme is retained. | nih.gov |

| Adsorption | Chrysotile | Mucor javanicus | Inexpensive support, good yields in esterification. | researchgate.net |

Kinetic Resolution of Racemic Precursors to this compound Analogs

Lipases are highly effective in the kinetic resolution of racemic mixtures, a process that relies on the enzyme's ability to selectively acylate or deacylate one enantiomer of a chiral substrate at a much higher rate than the other. This is a powerful strategy for obtaining enantiomerically pure compounds.

For the synthesis of chiral analogs of this compound, a racemic alcohol precursor could be resolved through lipase-catalyzed transesterification. For example, a racemic alcohol could be reacted with a butanoate ester in the presence of a lipase. The enzyme would selectively acylate one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated to yield two enantiomerically enriched compounds. A study on the resolution of (E)-4-(4-methoxyphenyl)but-3-en-2-ol, a close structural analog, successfully employed Candida rugosa lipase for enantioselective acetylation. researchgate.net

The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values are desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate. The choice of acyl donor, solvent, and enzyme are critical parameters for optimizing the resolution. mdpi.com For instance, in the resolution of some alcohols, vinyl acetate (B1210297) is often used as an acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible. mdpi.com

Dynamic kinetic resolution (DKR) is an advanced strategy that can theoretically achieve a 100% yield of a single enantiomer. In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer, continuously replenishing the substrate for the enzyme. rsc.org

Other Enzymatic Strategies for Stereoselective Carbon-Carbon Bond Formation

Besides the resolution of racemic mixtures, enzymes can also be used for the asymmetric synthesis of chiral molecules through stereoselective carbon-carbon bond formation. rsc.orgnih.gov This approach builds the chiral centers directly, offering a more atom-economical route to enantiomerically pure compounds.

Various classes of enzymes, such as aldolases, hydroxynitrile lyases, and transketolases, are known to catalyze C-C bond formation. nih.gov While these are well-established, there is growing interest in the promiscuous activities of other enzymes, such as lipases, which have been shown to catalyze reactions like aldol (B89426) and Henry reactions under certain conditions. nih.gov

For the synthesis of butanoate derivatives, enoate reductases (EREDs) are particularly relevant. acsgcipr.org These enzymes, also known as 'old yellow enzymes', catalyze the asymmetric reduction of activated C=C bonds, such as those in α,β-unsaturated esters. harvard.educhemrxiv.org The reduction occurs via a stereospecific anti-addition of hydrogen, delivering a hydride from a flavin mononucleotide (FMN) cofactor and a proton from a conserved tyrosine residue. harvard.edu This methodology provides a biocatalytic alternative to metal-catalyzed asymmetric hydrogenation for creating chiral centers at the α- or β-position of a butanoate skeleton. The reaction requires a nicotinamide (B372718) cofactor (NAD(P)H) regeneration system to be practical on a preparative scale. acsgcipr.orgnih.gov

Innovative Synthetic Techniques

Innovations in synthetic chemistry have led to the development of methodologies that are not only more efficient but also more environmentally benign. These techniques often result in higher yields, shorter reaction times, and a reduction in hazardous waste, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis for Ester Production

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, utilizing microwave irradiation to heat reactions. This method often leads to a dramatic reduction in reaction times, from hours to minutes, and can result in increased product yields and purity. The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating.

In the context of ester production and related syntheses, microwave irradiation has demonstrated significant advantages over conventional heating methods. For instance, in the synthesis of 4-oxo-2-butenoic acid derivatives, the use of microwave-assisted heating improved the yield of the 4-methoxy-substituted product to 94%. nih.gov Similarly, studies comparing conventional and microwave-assisted approaches for the synthesis of 2-amino-4,6-diarylpyrimidines found that the microwave strategy succeeded in substantially shorter reaction times with comparable efficiencies. javeriana.edu.co This non-conventional approach often aligns with green chemistry principles by enabling solvent-free conditions. javeriana.edu.co

The table below illustrates the advantages of microwave-assisted synthesis (MAS) compared to conventional heating for various reactions, highlighting its potential for efficient ester production.

| Reaction Type | Product | Conventional Method | Microwave-Assisted Method (MAS) | Reference |

| Aldol Condensation | (E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | N/A | 94% yield | nih.gov |

| Biginelli-type Reaction | 2-Amino-4,6-diphenylpyrimidine | 94% yield (long reaction time) | 86% yield (10 minutes) | javeriana.edu.co |

| Aminocoumarin Synthesis | 4-Aryl/Alkylaminocoumarins | N/A | 72-94% yields (20-35 seconds) | researchgate.net |

| Formimidate Synthesis | Ethyl N-(...)-formimidate | 91% yield | 92% yield (20 minutes) | mdpi.com |

Green Chemistry Approaches: Organic Solvent-Free Processes

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com A key aspect of this is the development of solvent-free or "dry media" reactions, which minimize pollution, lower costs, and simplify experimental procedures. nih.govcmu.edu

Organic synthesis conducted in solid-state or aqueous suspension media represents a significant contribution to green chemistry. nih.govcmu.edu Reactions can proceed by mixing solid reactants, sometimes with a catalytic amount of a non-volatile and environmentally benign liquid to create a paste, or by using water as the reaction medium. For example, the Michael addition of various nucleophiles to chalcones and the epoxidation of chalcones with sodium hypochlorite (B82951) have been shown to proceed efficiently in a water suspension, often giving quantitative yields without the need for organic solvents. cmu.edu

These principles are applicable to the synthesis of esters like this compound. Esterification could potentially be carried out under solvent-free conditions, for instance, by heating the corresponding carboxylic acid and alcohol with a solid acid catalyst. Such methods align with the goals of green chemistry by avoiding volatile and often toxic organic solvents like toluene or benzene (B151609), which are traditionally used to remove water via azeotropic distillation. nih.gov

Synthesis and Derivatization of Key Precursors and Analogs

Preparation of 4-(4-Methoxyphenyl)butyric Acid

4-(4-Methoxyphenyl)butyric acid is a crucial precursor for this compound. A common and effective method for its synthesis involves the reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid. This reduction is typically achieved through catalytic hydrogenation.

The process generally involves suspending the keto acid in a suitable solvent system, such as a mixture of acetic acid and tetrahydrofuran (B95107) (THF) or ethyl acetate, and treating it with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. google.comchemicalbook.com The reaction proceeds under hydrogen pressure and may require gentle heating to achieve a high conversion rate. google.com Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the desired product, often in high purity and quantitative yield. google.comchemicalbook.com This compound serves as a vital building block in the synthesis of various active pharmaceutical ingredients. nbinno.com

The following table summarizes different reported conditions for the catalytic hydrogenation of 4-(4-methoxyphenyl)-4-oxobutanoic acid.

| Starting Material | Catalyst | Solvent System | Conditions | Yield | Reference |

| 4-(4-methoxyphenyl)-4-oxobutanoic acid (70.0 g) | 10% Pd/C (5 g) | Toluene (320 ml), Acetic acid (70 ml) | 70 °C, H₂ (normal pressure) | 97% | google.com |

| 4-(4-methoxyphenyl)-4-oxobutanoic acid (32.0 g) | 10% Pd/C (6 g) | Ethyl acetate (200 ml), Acetic acid (20 ml) | 50 °C, H₂ (normal pressure) | N/A | google.com |

| 4-(4-methoxyphenyl)-4-oxobutanoic acid (40 g) | 10% Pd/C (4 g) | Acetic acid (100 ml), THF (100 ml) | H₂ (0.4 MPa), 9 hours | Quantitative | chemicalbook.com |

An alternative approach to similar structures involves the Friedel-Crafts acylation of an aromatic compound with a lactone. For example, 4-phenylbutyric acid can be synthesized by reacting benzene with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride. google.com

Synthesis of β-Keto Esters and their Enolates

β-Keto esters are versatile intermediates in organic synthesis. Their defining structural feature is an acidic α-hydrogen located between two carbonyl groups, which can be readily abstracted by a base to form a resonance-stabilized enolate. jove.compharmaxchange.info This enolate is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions. jove.com

The generation of the enolate is a cornerstone of reactions like the acetoacetic ester synthesis. jove.com In this process, a β-keto ester is treated with a base, such as sodium ethoxide, to form the enolate, which then reacts with an alkyl halide in an SN2 reaction to yield an α-alkylated β-keto ester. jove.compharmaxchange.info

Several methods exist for the synthesis of β-keto esters themselves:

Claisen Condensation: This reaction involves the condensation of two ester molecules, with one possessing an α-hydrogen, in the presence of a strong base to form a β-keto ester. organic-chemistry.org

C-Acylation of Preformed Enolates: Ketone enolates, particularly lithium enolates, can be acylated with reagents like methyl cyanoformate to produce β-keto esters with high yield and regioselectivity. researchgate.net

Palladium-Catalyzed Reactions: Palladium enolates can be generated from allyl β-keto carboxylates through decarboxylation, which can then undergo various transformations. nih.gov

Coupling with Activated Amides: Enolizable esters can be coupled with activated amides in the presence of LiHMDS to afford β-ketoesters under mild, room-temperature conditions. organic-chemistry.org

Utilization of 4-Methoxyphenol as a Synthetic Building Block

4-Methoxyphenol (also known as Mequinol or MEHQ) is a widely used and versatile chemical intermediate. nbinno.comnih.gov Its structure, featuring a phenolic hydroxyl group and a methoxy (B1213986) group on a benzene ring, makes it a valuable precursor in the production of pharmaceuticals, agrochemicals, dyes, and antioxidants like butylated hydroxyanisole (BHA). nbinno.comchemicalbook.com The phenolic hydroxyl group is a key reactive site, allowing 4-methoxyphenol to act as a nucleophile in various reactions. nbinno.com

In the context of synthesizing this compound, 4-methoxyphenol serves as the phenolic building block. The most direct route to the target ester would involve an esterification reaction between 4-methoxyphenol and butanoic acid or one of its derivatives. Common esterification methods include:

Fischer Esterification: Reacting 4-methoxyphenol with butanoic acid in the presence of a strong acid catalyst.

Acylation with an Acyl Halide: Reacting 4-methoxyphenol with butanoyl chloride, typically in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.

Acylation with an Anhydride (B1165640): Using butanoic anhydride as the acylating agent, often with an acid or base catalyst.

The use of derivatives of 4-methoxyphenol, such as 4-methoxybenzyl alcohol, in the formation of 4-methoxybenzyl (PMB) esters further illustrates the utility of this structural motif in synthesis. nih.gov PMB esters are commonly formed by reacting 4-methoxybenzyl alcohol with acid chlorides or anhydrides and are valued as stable protecting groups for carboxylic acids. nih.gov

Reaction Mechanisms and Mechanistic Investigations of 4 Methoxyphenyl Butanoate Transformations

Detailed Elucidation of Esterification Reaction Pathways

The formation of (4-methoxyphenyl) butanoate via Fischer esterification involves the reaction of butanoic acid and 4-methoxyphenol (B1676288) in the presence of an acid catalyst. masterorganicchemistry.comorganic-chemistry.org This seemingly straightforward conversion of a carboxylic acid to an ester proceeds through a multi-step mechanism. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. organic-chemistry.orgmasterorganicchemistry.comcerritos.edu

Protonation, Nucleophilic Addition, and Tetrahedral Intermediate Formation

The Fischer esterification mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comorganic-chemistry.org This initial step is crucial as it activates the carbonyl group, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.comcerritos.eduyoutube.com

Following protonation, the alcohol (4-methoxyphenol) acts as a nucleophile and attacks the activated carbonyl carbon. masterorganicchemistry.comorganic-chemistry.org This nucleophilic addition leads to the formation of a key tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.orgcerritos.edu This intermediate contains two equivalent hydroxyl groups. organic-chemistry.org The formation of this intermediate is a critical step in the reaction pathway. masterorganicchemistry.com

Water Elimination and Catalyst Regeneration Cycles

Subsequent to the formation of the tetrahedral intermediate, a proton transfer occurs, converting one of the hydroxyl groups into a better leaving group, water. masterorganicchemistry.comorganic-chemistry.orgyoutube.com The elimination of a water molecule from the intermediate results in the formation of a protonated ester. masterorganicchemistry.comorganic-chemistry.org

The final step in the catalytic cycle is the deprotonation of the protonated ester, which regenerates the acid catalyst and yields the final ester product, this compound. masterorganicchemistry.comchemguide.co.uk The regeneration of the catalyst allows it to participate in further esterification reactions. masterorganicchemistry.comcerritos.edu To drive the equilibrium towards the product side, water is often removed from the reaction mixture using methods like azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.orgmasterorganicchemistry.com

Mechanistic Pathways of Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds, and esters like this compound can be involved in such transformations, typically after conversion to a more reactive species. The general mechanism for these reactions involves a catalytic cycle with three key steps. nih.govlibretexts.orgnih.gov

Oxidative Addition, Transmetalation, and Reductive Elimination in Cross-Coupling

The catalytic cycle of a typical cross-coupling reaction, such as the Suzuki-Miyaura coupling, begins with the oxidative addition of an organic halide to a low-valent transition metal catalyst, commonly a palladium(0) complex. libretexts.orgnrochemistry.comwikipedia.org This step forms a new organometallic intermediate where the metal has been oxidized (e.g., to Pd(II)). libretexts.org

The next step is transmetalation , where an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium(II) complex. nih.govlibretexts.orgwikipedia.org This step is often facilitated by a base. nrochemistry.comorganic-chemistry.org

The final step is reductive elimination , where the two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. nih.govlibretexts.orgnrochemistry.com

| Step | Description | Change in Metal Oxidation State |

|---|---|---|

| Oxidative Addition | The palladium(0) catalyst reacts with an organic halide (R-X) to form an organopalladium(II) complex. nih.govlibretexts.org | Pd(0) → Pd(II) |

| Transmetalation | An organometallic reagent (R'-M) transfers its organic group to the palladium(II) complex, displacing the halide. nih.govlibretexts.orgwikipedia.org | No change |

| Reductive Elimination | The two organic groups (R and R') on the palladium(II) complex couple and are eliminated as the final product (R-R'), regenerating the palladium(0) catalyst. nih.govlibretexts.org | Pd(II) → Pd(0) |

Role of Alkyl Radical Intermediates in Cross-Electrophile Coupling

In some cross-coupling reactions, particularly those involving alkyl electrophiles, the mechanism can proceed through the formation of alkyl radical intermediates. nih.govrsc.org Cross-electrophile coupling reactions, which couple two different electrophiles, often utilize nickel or cobalt catalysts and proceed via an alkyl radical mechanism. rsc.org

In these reactions, a low-valent metal complex can undergo a single-electron transfer (SET) to an alkyl halide, generating an alkyl radical and a metal-halide species. nih.gov This alkyl radical can then react with another component in the reaction mixture, or recombine with the metal center to form a new organometallic intermediate, which then proceeds to the final product through reductive elimination. nih.gov The use of redox-active esters, which can be derived from carboxylic acids, has emerged as a strategy to generate alkyl radicals for cross-coupling reactions. researchgate.net

Enzymatic Reaction Mechanisms in Stereoselective Biocatalysis

Enzymes, particularly lipases, are widely used as biocatalysts for the stereoselective synthesis and transformation of esters like this compound. researchgate.net These enzymatic reactions offer high selectivity and occur under mild conditions. mdpi.com The active site of the enzyme plays a crucial role in binding the substrate and catalyzing the reaction. nih.gov

Lipase-catalyzed reactions, such as hydrolysis or transesterification, often follow a "Ping-Pong Bi-Bi" mechanism. nih.gov In this mechanism, the first step involves the binding of the ester to the enzyme's active site. An acyl-enzyme intermediate is then formed, and the alcohol portion of the ester is released. nih.gov Subsequently, a nucleophile (such as water for hydrolysis or another alcohol for transesterification) binds to the acyl-enzyme complex. nih.gov This leads to the formation of the product (a carboxylic acid or a new ester) and the regeneration of the free enzyme. nih.gov

The stereoselectivity of these enzymatic reactions arises from the specific three-dimensional structure of the enzyme's active site, which preferentially binds one enantiomer of a chiral substrate over the other. nih.gov This allows for the kinetic resolution of racemic mixtures, where one enantiomer is selectively transformed, leaving the other enantiomer unreacted. nih.gov

| Step | Description |

|---|---|

| 1. Substrate Binding | The ester substrate, this compound, binds to the active site of the lipase (B570770). |

| 2. Acyl-Enzyme Intermediate Formation | The enzyme's active site serine residue attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to form an acyl-enzyme intermediate and releases 4-methoxyphenol. |

| 3. Nucleophile Binding | A nucleophile (e.g., water or an alcohol) enters the active site. |

| 4. Product Formation and Release | The nucleophile attacks the acyl-enzyme intermediate, leading to the formation of the product (butanoic acid or a new ester) and its release from the active site. |

| 5. Enzyme Regeneration | The free enzyme is regenerated and ready to catalyze another reaction cycle. |

Enzyme-Substrate Active Site Interactions and Substrate Specificity

The specificity of an enzyme is dictated by the unique chemical environment of its active site, which is composed of a specific combination of amino acid residues. libretexts.org This site binds to the substrate, forming an enzyme-substrate complex that lowers the activation energy of the reaction. libretexts.org Enzymes exhibit various degrees of specificity, including absolute, group, linkage, and stereochemical specificity. worthington-biochem.com

In the context of this compound, enzymes such as esterases and lipases are primarily responsible for its biotransformation, typically through hydrolysis. The interaction between the enzyme and the ester substrate is a dynamic process. The "induced fit" model suggests that the binding of the substrate causes a conformational change in the enzyme, optimizing the alignment for catalysis. libretexts.org The active site contorts the substrate into its transition state, facilitating the breaking of the ester bond. libretexts.org

The substrate specificity of enzymes that can act on this compound can be broad. For instance, some esterases from the hormone-sensitive lipase (HSL) family can hydrolyze a variety of p-nitrophenyl esters with different acyl chain lengths, although they often show a preference for short-chain esters. nih.gov The rate of enzyme-catalyzed hydrolysis is significantly dependent on the structure of the acyl part of the ester molecule. researchgate.net The enzyme's active site accommodates the butanoate and the (4-methoxyphenyl) groups, with binding affinity and catalytic efficiency influenced by the size, shape, and electronic properties of these moieties. Identical active sites can even result in different substrate specificities due to the effects of substrate and enzyme dynamics. nih.gov

Factors Governing Enantio- and Chemoselectivity in Biotransformations

In the biotransformation of prochiral or racemic esters, controlling the enantioselectivity and chemoselectivity is of paramount importance for synthesizing optically pure compounds. chempedia.info Several factors, including the choice of enzyme, solvent, temperature, and pH, can significantly influence the stereochemical and chemical outcome of the reaction.

Enzymes, by their chiral nature, can distinguish between enantiomers or enantiotopic groups of a substrate molecule. Lipases, for example, are widely used for the kinetic resolution of racemic esters, where one enantiomer is hydrolyzed at a much faster rate than the other. acs.org

The solvent medium plays a critical role in modulating enzyme activity and selectivity. researchgate.net The choice of solvent can affect the enzyme's conformation and the solubility of the substrate, thereby influencing the reaction rate and enantioselectivity. researchgate.netnih.gov For example, in the enantioselective hydrolysis of a related compound, (±)-trans-methyl (4-methoxyphenyl) glycidate, by an immobilized lipase, different solvents led to varying degrees of conversion and enantiomeric excess (e.e.) of the product. researchgate.net

Table 1: Effect of Water-Miscible Solvents on the Enantioselective Hydrolysis of (±)-trans-methyl (4-methoxyphenyl) glycidate researchgate.net

| Solvent | Conversion (%) | e.e. of remaining ester (%) |

| THF | 72 | 8.5 |

| DMSO | 94 | 77 |

| Ethanol | 79 | 30 |

| Acetonitrile (B52724) | 76 | 67 |

| 1,4-Dioxane | 57 | 59 |

| DMF | 77 | 3 |

This data illustrates how solvent choice can dramatically impact both the extent of reaction and the stereochemical outcome in the biotransformation of a structurally similar ester.

Other reaction parameters such as pH and temperature also affect enzyme performance. Each enzyme has an optimal pH and temperature range for activity; deviations from these optima can lead to reduced activity and selectivity due to changes in the ionization state of active site residues or denaturation of the enzyme. libretexts.org

Fundamental Principles of Chemical Reaction Mechanism Determination

The determination of a chemical reaction mechanism involves elucidating the elementary steps through which reactants are converted into products. For the transformation of this compound, this typically involves studying its hydrolysis under acidic or basic conditions. chemistrysteps.comchemguide.co.uk

Ester hydrolysis is a type of nucleophilic acyl substitution. ucalgary.ca In both acid- and base-catalyzed mechanisms, the reaction proceeds through a tetrahedral intermediate. ucalgary.caslideshare.net

Acid-Catalyzed Hydrolysis : This is a reversible reaction. chemguide.co.uk The mechanism involves the initial protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. A tetrahedral intermediate is formed, followed by proton transfer and elimination of the alcohol ((4-methoxyphenyl)methanol) to yield the carboxylic acid (butanoic acid). chemistrysteps.comucalgary.calibretexts.org To drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : This reaction is effectively irreversible. chemistrysteps.comstudymind.co.uk It involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca This intermediate then collapses, eliminating the alkoxide ion ((4-methoxyphenoxide) ion) as the leaving group. ucalgary.ca The resulting carboxylic acid is immediately deprotonated by the strong base present in the medium to form a carboxylate salt, which prevents the reverse reaction from occurring. chemistrysteps.comlibretexts.org

Detection and Characterization of Transient Intermediates

A complete understanding of a reaction mechanism requires the detection and characterization of any transient intermediates formed during the process. nih.gov These species are often high in energy and chemically unstable. nih.gov

In the hydrolysis of esters like this compound, the tetrahedral intermediate is a key, albeit short-lived, species. ucalgary.caslideshare.net Its existence is supported by isotopic labeling studies. For instance, hydrolysis of an ester with an ¹⁸O-labeled carbonyl oxygen in unlabeled water results in the incorporation of the label into the resulting carboxylic acid, which is consistent with the formation of a symmetric tetrahedral intermediate.

In some acid-catalyzed esterification and hydrolysis reactions, the formation of a highly active acylium ion has been proposed as a key intermediate based on density functional theory (DFT) calculations and confirmed by electrospray ionization-mass spectrometry (ESI-MS). rsc.org This intermediate is generated after the protonation of the ester's alkyl-oxygen, followed by its departure. rsc.org

In enzymatic reactions, transient species such as the acyl-enzyme intermediate are formed. In this mechanism, the enzyme's active site (e.g., a serine residue in a lipase) attacks the ester substrate, forming a covalent bond and releasing the alcohol portion. This acyl-enzyme intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the free enzyme.

Influence of Solvent Environments on Reaction Rates and Selectivity

The solvent in which a reaction is conducted can have a profound impact on its rate and selectivity by influencing reactant conformation, stabilizing or destabilizing transition states, and mediating interactions between reactants. libretexts.orgfrontiersin.org

For the hydrolysis of this compound and related compounds, the solvent environment is a critical factor. A study on the hydrolysis of a similar compound, 4-methoxyphenyl-2,2-dichloroethanoate, in various aqueous binary mixtures demonstrated the significant role of the cosolvent. nih.govhkr.se The rate constants for the pH-independent hydrolysis were found to vary with the concentration and type of organic cosolvent added to water. nih.govhkr.se

Table 2: Influence of Cosolvent on the Rate Constant (k) of Hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate nih.gov

| Cosolvent | Change in log(k) with water concentration |

| Cyanomethane (Acetonitrile) | Approximately linear variation |

| Polyethylene glycol (PEG 400) | Approximately linear variation |

| Tetrahydrofuran (B95107) (THF) | Non-linear variation |

| Alcohols (Ethanol, Propanols, Butanols) | Smaller effects per unit volume than cyanomethane |

These findings highlight that the effect of the solvent is not merely due to changes in water activity but involves complex solute-solute and solute-solvent interactions. nih.govhkr.se

In general, polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions like the Sₙ1 type cleavage of certain esters. chemistrysteps.com Conversely, hydrogen bonding from protic solvents can reduce the nucleophilicity of anions, potentially slowing down reactions. libretexts.org The viscosity of the solvent also plays a role; higher viscosity can decrease reaction rates by slowing the diffusion of reactants. libretexts.org The choice of solvent can also determine the selectivity of a reaction by altering the energy landscape of different reaction pathways. frontiersin.orgchemrxiv.org

Computational Chemistry Studies of 4 Methoxyphenyl Butanoate

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic structure, predict molecular geometries, and calculate various chemical parameters that govern a molecule's reactivity and stability.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-sized organic molecules. inpressco.com By applying DFT, typically with a hybrid functional like B3LYP and a basis set such as 6-311++G(d,p), the geometry of (4-methoxyphenyl) butanoate can be optimized to find its lowest energy conformation. sphinxsai.comnih.govmdpi.com This process calculates key structural parameters, including bond lengths and bond angles, providing a detailed three-dimensional picture of the molecule. chalcogen.rocore.ac.uk The optimized structure is crucial for all subsequent computational analyses.

| Parameter | Calculated Value | Description |

|---|---|---|

| C=O Bond Length | ~1.21 Å | Ester carbonyl group |

| (C=O)-O Bond Length | ~1.35 Å | Ester single bond |

| O-C (Aromatic) Bond Length | ~1.37 Å | Ether linkage to phenyl ring |

| C-C (Aromatic) Bond Length | ~1.39 Å | Average in phenyl ring |

| O-C-C Bond Angle | ~124° | Angle around the carbonyl carbon |

| C-O-C Bond Angle | ~118° | Angle at the ester oxygen |

Note: The values in the table are representative and based on DFT calculations for similar molecular structures.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. chalcogen.ro The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and reactivity. researchgate.netschrodinger.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. youtube.com These energies are calculated using the optimized geometry obtained from DFT studies. najah.edu

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

Note: The values in the table are illustrative, derived from DFT calculations on analogous aromatic esters.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's conformational flexibility and dynamic behavior in various environments, such as in a solvent or interacting with other molecules. utexas.edunih.gov

Theoretical Prediction of Spectroscopic Properties

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can be used to interpret and verify experimental data. These predictions are essential for structural elucidation and for understanding the vibrational and electronic characteristics of a molecule.

| Atom | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C | Carbonyl (C=O) | 173.5 |

| ¹³C | Aromatic C-O | 158.0 |

| ¹³C | Aromatic C-H (ortho to OCH₃) | 114.5 |

| ¹³C | Aromatic C-H (meta to OCH₃) | 122.0 |

| ¹³C | Methoxy (B1213986) (-OCH₃) | 55.6 |

| ¹H | Aromatic (ortho to OCH₃) | 6.90 |

| ¹H | Aromatic (meta to OCH₃) | 7.05 |

| ¹H | Methoxy (-OCH₃) | 3.80 |

| ¹H | -CH₂- (alpha to C=O) | 2.45 |

Note: The predicted chemical shifts are representative values based on GIAO-DFT calculations for similar compounds.

Vibrational frequency analysis, computed using DFT, predicts the infrared (IR) spectrum of a molecule. nih.gov The calculation determines the harmonic vibrational frequencies corresponding to the different modes of molecular motion, such as stretching, bending, and twisting of bonds. mdpi.com These theoretical frequencies directly correlate with the absorption peaks in an experimental IR spectrum. researchgate.net To improve agreement with experimental data, the calculated frequencies are often multiplied by a scaling factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net This analysis is invaluable for identifying the presence of specific functional groups, such as the ester carbonyl (C=O) and the ether (C-O-C) linkages in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | Stretching of C-H bonds on the phenyl ring |

| C-H Stretch (Aliphatic) | 2980-2850 | Stretching of C-H bonds in the butanoate chain |

| C=O Stretch (Ester) | ~1735 | Strong absorption characteristic of the carbonyl group |

| C=C Stretch (Aromatic) | 1610-1500 | Stretching of carbon-carbon bonds in the phenyl ring |

| C-O Stretch (Ester & Ether) | 1250-1100 | Stretching of the C-O single bonds |

Note: Frequencies are typical values obtained from DFT calculations for molecules containing similar functional groups.

Ultraviolet-Visible (UV-Vis) Absorption Spectra Predictions.nih.gov

The prediction of Ultraviolet-Visible (UV-Vis) absorption spectra through computational methods provides valuable insights into the electronic transitions of a molecule. For aromatic compounds like this compound, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the excitation energies and corresponding oscillator strengths, which determine the wavelengths and intensities of absorption bands. mdpi.comscielo.org.za

The UV-Vis spectrum of this compound is expected to be primarily influenced by the electronic transitions within the 4-methoxyphenyl (B3050149) group. The butanoate group, being an ester, has a carbonyl chromophore, but its contribution is generally weaker and occurs at shorter wavelengths compared to the aromatic system. The key chromophore is the anisole-like moiety (methoxybenzene), which typically exhibits two main absorption bands in the ultraviolet region. These bands arise from π → π* transitions within the benzene (B151609) ring. researchgate.net

The primary electronic transitions of interest involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In molecules containing a methoxy-substituted phenyl ring, the HOMO is often associated with the π orbitals of the aromatic ring, with significant contribution from the oxygen p-orbitals of the methoxy group. The LUMO is typically a π* orbital of the aromatic ring. The energy difference between these orbitals dictates the wavelength of the main absorption band.

Computational studies on similar aromatic esters and anisole (B1667542) derivatives using TD-DFT calculations with functionals like B3LYP and basis sets such as 6-311+G(d,p) have shown good agreement with experimental data. scielo.org.zaresearchgate.net For this compound, theoretical calculations would likely predict a strong absorption band (λmax) around 220-230 nm and a weaker band around 270-280 nm, analogous to what is observed for anisole and its derivatives. The more intense band corresponds to a higher energy π → π* transition, while the less intense, longer-wavelength band is also a π → π* transition, often with more charge-transfer character from the methoxy group to the phenyl ring.

A hypothetical data table for the predicted UV-Vis absorption spectrum of this compound, based on typical results for similar compounds, is presented below.

| Predicted λmax (nm) | Calculated Oscillator Strength (f) | Major Electronic Transition Contribution |

|---|---|---|

| ~275 | ~0.03 | HOMO → LUMO (π → π) |

| ~225 | ~0.65 | HOMO-1 → LUMO (π → π) |

Computational Modeling of Enzyme-Substrate Interactions in Biocatalytic Processes.nih.gov

Computational modeling is a powerful tool for understanding and predicting the interactions between enzymes and substrates at a molecular level, which is crucial for the design and optimization of biocatalytic processes. nih.gov The enzymatic hydrolysis or synthesis of esters like this compound is often catalyzed by lipases. Candida antarctica lipase (B570770) B (CALB) is a robust and widely studied enzyme for such reactions, making it an excellent model for computational studies. nih.gov

Molecular docking simulations can be employed to predict the binding mode of this compound within the active site of a lipase. The active site of CALB features a catalytic triad (B1167595) composed of serine, histidine, and aspartic acid residues. The substrate, this compound, would be positioned in the active site to allow for nucleophilic attack by the serine hydroxyl group on the ester carbonyl carbon.

A typical molecular docking study would involve preparing the 3D structures of both the enzyme (e.g., from the Protein Data Bank) and the ligand, this compound. Docking software would then be used to find the most favorable binding poses of the ligand in the enzyme's active site, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol).

The interactions between this compound and the amino acid residues of the lipase active site would likely include:

Hydrogen Bonding: The carbonyl oxygen of the ester could form a hydrogen bond with amino acid residues in the oxyanion hole, stabilizing the transition state.

Hydrophobic Interactions: The phenyl ring of the substrate would likely be situated in a hydrophobic pocket of the enzyme, interacting with nonpolar amino acid residues. The butyl chain would also contribute to hydrophobic interactions.

Molecular dynamics (MD) simulations can further refine the docked complex, providing insights into the dynamic behavior of the enzyme-substrate system over time and the stability of the interactions. nih.gov These simulations can help to understand how the enzyme structure adapts to the presence of the substrate and the role of solvent molecules in the catalytic process.

Below is a hypothetical data table summarizing the results of a molecular docking simulation of this compound with Candida antarctica lipase B.

| Enzyme | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | This compound | -6.8 | Ser105, Trp104, Ile189, Leu278 | Hydrogen Bond (with Ser105), Hydrophobic (π-alkyl with Trp104), van der Waals |

Analytical Methodologies for Characterization and Quantification of 4 Methoxyphenyl Butanoate

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of (4-methoxyphenyl) butanoate. By interacting with electromagnetic radiation, molecules provide distinct spectral fingerprints that reveal their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR analyses are essential for unambiguous identification.

¹H NMR Analysis: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the p-disubstituted benzene (B151609) ring typically appear as two doublets in the downfield region (δ 6.8-7.2 ppm) due to their distinct electronic environments. The protons of the methoxy (B1213986) group (-OCH₃) will produce a sharp singlet at approximately δ 3.8 ppm. The protons of the butanoyl chain will show characteristic multiplets in the upfield region: a triplet for the terminal methyl group (δ ~0.9 ppm), a sextet for the adjacent methylene (B1212753) group (δ ~1.7 ppm), and a triplet for the methylene group attached to the carbonyl (δ ~2.5 ppm).

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift (δ ~173 ppm). The carbon atoms of the aromatic ring will resonate in the δ 114-158 ppm range, with the carbon attached to the oxygen being the most deshielded. The methoxy carbon will appear around δ 55 ppm. The carbons of the butanoyl chain will be found in the upfield region of the spectrum (δ ~13-36 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift tables and data from analogous compounds.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic C-H (ortho to -O) | ~6.9 (d) | ~122 |

| Aromatic C-H (meta to -O) | ~7.1 (d) | ~114 |

| Aromatic C-O | - | ~157 |

| Aromatic C-C=O | - | ~144 |

| Methoxy (-OCH₃) | ~3.8 (s) | ~55 |

| Ester Carbonyl (C=O) | - | ~173 |

| -CH₂-C=O | ~2.5 (t) | ~36 |

| -CH₂-CH₂-C=O | ~1.7 (sext) | ~18 |

| -CH₃ | ~0.9 (t) | ~13 |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak between 1735-1750 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester group. The C-O stretching vibrations of the ester will appear in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected to be observed in the 1450-1600 cm⁻¹ range. The presence of the methoxy group will be confirmed by C-H stretching vibrations around 2850-2950 cm⁻¹ and a characteristic C-O stretching band.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ester) | 1735-1750 | Strong |

| C-O Stretch (Ester) | 1000-1300 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |

| sp³ C-H Stretch | 2850-3000 | Medium |

| sp² C-H Stretch | 3000-3100 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems which act as chromophores. The 4-methoxyphenyl (B3050149) group in this compound is the primary chromophore. It is expected to exhibit absorption maxima (λmax) in the ultraviolet region, typically around 225 nm and 275 nm. These absorptions are characteristic of the π → π* transitions within the benzene ring, with the methoxy group acting as an auxochrome, slightly shifting the absorption bands. The butanoate chain does not contribute to absorption in the UV-Vis range.

High-Resolution Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like this compound. A reverse-phase HPLC method would be most suitable for this compound. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being relatively nonpolar, will be retained on the C18 column, and its retention time can be modulated by adjusting the composition of the mobile phase. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (e.g., 225 nm or 275 nm). For quantitative analysis, a calibration curve is constructed by running standards of known concentrations, allowing for the precise determination of the compound's concentration in a sample.

A typical HPLC method for a similar compound, 4-(4-methoxyphenyl)butyric acid, utilizes a C18 column with a mobile phase of acetonitrile and water containing an acid modifier like phosphoric acid. This method can be adapted for the analysis of this compound. sielc.com

While this compound itself is not chiral, many analogous esters and related compounds are. When a chiral center is present in a molecule, it can exist as a pair of enantiomers. Chiral HPLC is a specialized technique used to separate these enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For instance, in the analysis of analogous chiral butyrate (B1204436) esters like glycidyl (B131873) butyrate, a normal phase HPLC method with a cellulose-based CSP (e.g., Chiralcel OD-H) has been shown to be effective. indexcopernicus.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through interactions like hydrogen bonding and dipole-dipole interactions. indexcopernicus.com The mobile phase, often a mixture of hexane (B92381) and an alcohol like 2-propanol, is optimized to achieve the best resolution between the enantiomeric peaks. indexcopernicus.com This methodology is crucial in pharmaceutical and fine chemical industries where the enantiomeric purity of a compound is often a critical quality attribute.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, enabling both qualitative and quantitative analysis. jppres.com In a typical GC-MS analysis, the sample is vaporized and introduced into a capillary column. Separation occurs based on the compound's boiling point and affinity for the stationary phase within the column. rjptonline.org

Upon elution from the GC column, the separated components enter the mass spectrometer's ion source. Electron impact (EI) is a common ionization technique where high-energy electrons bombard the molecule, leading to the formation of a positively charged molecular ion (M•+) and various fragment ions. nih.govlibretexts.org The mass-to-charge ratio (m/z) of these ions is then measured. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by the molecular ion peak and a pattern of fragment ions. chemguide.co.uk

The fragmentation pattern of this compound is predictable based on its ester and aromatic functionalities. libretexts.org The molecular ion peak would confirm the compound's molecular weight of 208.25 g/mol . epa.gov Key fragmentation pathways include:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of the butoxy group or the 4-methoxyphenyl group.

McLafferty rearrangement , if applicable, involving the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by cleavage.

Cleavage of the ether bond on the aromatic ring.

Fragmentation of the butyl chain , resulting in a series of peaks separated by 14 mass units (CH₂). libretexts.org

Formation of a stable tropylium ion or related aromatic fragments is also common for compounds containing a benzyl (B1604629) moiety. youtube.com

A prominent fragment would be the 4-methoxybenzyl cation at m/z 121, which is often a very stable and abundant ion in the mass spectra of similar compounds. massbank.eu

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion Fragment | Significance |

|---|---|---|

| 208 | [C₁₂H₁₆O₃]⁺ | Molecular Ion (Parent Peak) |

| 121 | [C₈H₉O]⁺ | 4-methoxybenzyl cation (often the base peak) |

| 107 | [C₇H₇O]⁺ | Loss of CH₂ from the 4-methoxybenzyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

| 71 | [C₄H₇O]⁺ | Butyryl cation |

This table is predictive and based on common fragmentation patterns for esters and aromatic compounds.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic technique used extensively for monitoring the progress of chemical reactions and assessing the purity of a sample. wisc.eduadrona.lv The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). chemistryhall.com

For this compound, a spot of the sample solution is applied to the baseline of a TLC plate. wisc.edu The plate is then placed in a sealed chamber containing a suitable mobile phase. By capillary action, the solvent moves up the plate, carrying the sample components with it at different rates depending on their polarity and interaction with the stationary phase. chemistryhall.com Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have a stronger affinity for the silica gel and move shorter distances. sigmaaldrich.com

The position of the spots can be visualized under UV light, as the aromatic ring in this compound will absorb UV radiation. adrona.lv By comparing the Rf value of the sample to that of a known standard, the compound can be identified. The presence of multiple spots indicates impurities. TLC is highly effective for determining the completion of a reaction by observing the disappearance of the starting material spot and the appearance of the product spot. wisc.edu

The choice of the mobile phase is critical for achieving good separation. sigmaaldrich.com For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. sigmaaldrich.comrochester.edu

Table 2: Suggested TLC Solvent Systems for this compound Analysis

| Solvent System (Mobile Phase) | Composition (v/v) | Rationale |

|---|---|---|

| Hexane / Ethyl Acetate | 9:1 to 7:3 | A standard system for compounds of intermediate polarity, allowing for fine-tuning of the Rf value. sigmaaldrich.com |

| Petroleum Ether / Dichloromethane | 1:1 | Offers a different selectivity that can be useful for separating specific impurities. |

The optimal ratio will depend on the specific application and should be determined experimentally to achieve an Rf value ideally between 0.2 and 0.6. sigmaaldrich.com

Mass Spectrometry for Molecular Weight and Structural Confirmation

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass and structure of a molecule. chemguide.co.ukuts.edu.au When a molecule is introduced into a mass spectrometer, it is ionized to form charged particles whose mass-to-charge ratios (m/z) are measured. libretexts.org The most fundamental piece of information obtained is the molecular weight of the compound, which is determined from the molecular ion peak (M•+). chemguide.co.uk For this compound, the molecular ion peak would appear at an m/z value corresponding to its molecular weight, approximately 208.26. epa.gov The presence of this peak confirms the identity and integrity of the molecule.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. ekb.eg Unlike electron impact ionization, ESI typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. ethz.chresearchgate.net This makes it an excellent method for accurately determining the molecular weight of the intact molecule.

Coupled with a high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) instrument, ESI-MS can measure the m/z value with very high precision (typically to four or five decimal places). ethz.chmassbank.eu This high mass accuracy allows for the unambiguous determination of the elemental formula of the compound. For example, the exact mass of the [M+H]⁺ ion of this compound (C₁₂H₁₆O₃) can be calculated and compared to the experimentally measured value to confirm its elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. massbank.eu

Predicted and Experimental Collision Cross Section (CCS) Values

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion. nih.gov The collision cross section (CCS) is a key parameter derived from ion mobility experiments and represents the effective area of the ion as it travels through a buffer gas. amazonaws.com The CCS value is a robust and characteristic physical property of an ion, analogous to retention time in chromatography or m/z in mass spectrometry. mdpi.com

Table 3: Predicted Collision Cross Section (CCS) Values for Methyl 4-(4-methoxyphenyl)butanoate Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 209.11722 | 145.9 |

| [M+Na]⁺ | 231.09916 | 153.0 |

| [M-H]⁻ | 207.10266 | 149.5 |

| [M+NH₄]⁺ | 226.14376 | 165.1 |

Data sourced from PubChem for the related compound Methyl 4-(4-methoxyphenyl)butanoate. uni.lu

Chemical Transformations and Reactivity of 4 Methoxyphenyl Butanoate

Hydrolysis Pathways of the Ester Linkage

The ester linkage in (4-methoxyphenyl) butanoate is susceptible to hydrolysis, a reaction that cleaves this bond to yield 4-methoxyphenol (B1676288) and butanoic acid. This transformation can be catalyzed by either acids or bases, or facilitated by enzymes.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of 4-methoxyphenol result in the formation of butanoic acid.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the 4-methoxyphenoxide ion as the leaving group and forming butanoic acid. The 4-methoxyphenoxide ion is subsequently protonated to yield 4-methoxyphenol.

Enzymatic hydrolysis of esters is a common biochemical process. Lipases and esterases are classes of enzymes that catalyze the hydrolysis of ester bonds. diva-portal.orgresearchgate.net The hydrolysis of p-nitrophenyl butyrate (B1204436), a structurally related compound, is often used as a model substrate to study the activity of these enzymes. diva-portal.orgresearchgate.netnih.govsigmaaldrich.com The rate of enzymatic hydrolysis can be influenced by factors such as pH, temperature, and the presence of organic solvents. rsc.orgcdnsciencepub.comresearchgate.net

Functional Group Interconversions within the Butanoate Moiety

The butanoate portion of this compound can undergo various functional group interconversions, including reduction of the ester group and oxidation of the alkyl chain.